molecular formula C12H11NO4 B3433699 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid CAS No. 51726-50-2

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3433699
CAS No.: 51726-50-2
M. Wt: 233.22 g/mol
InChI Key: FRMATZBTAXOKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid are currently unknown. This compound belongs to the quinoline family, which is known for its diverse biological activities . .

Mode of Action

Without specific target information, it’s challenging to describe the exact mode of action of this compound. Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given the broad-ranging activities of quinoline derivatives, it’s likely that multiple pathways could be affected . More detailed studies are required to understand the compound’s impact on biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a member of the quinoline family, it may share some of the biological activities common to these compounds, such as antimicrobial, antimalarial, or anticancer effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid typically involves the reaction of ethyl anthranilate with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 4-Hydroxyquinoline-3-carboxylic acid
  • 8-Hydroxyquinoline

Comparison: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is unique due to its ethoxy group, which imparts different chemical properties compared to its analogs. For instance, the presence of the ethoxy group can influence the compound’s solubility, reactivity, and biological activity .

Properties

IUPAC Name

6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMATZBTAXOKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349456
Record name 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51726-50-2, 303121-10-0
Record name 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51726-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 5
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.